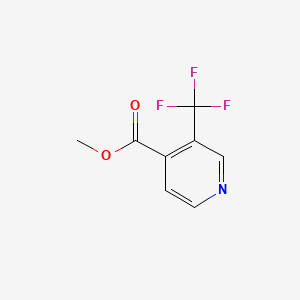

Methyl 3-(trifluoromethyl)pyridine-4-carboxylate

Description

Properties

IUPAC Name |

methyl 3-(trifluoromethyl)pyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO2/c1-14-7(13)5-2-3-12-4-6(5)8(9,10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTTUAWQPZYOVBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=NC=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50673228 | |

| Record name | Methyl 3-(trifluoromethyl)pyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50673228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1203952-88-8 | |

| Record name | Methyl 3-(trifluoromethyl)pyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50673228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Methyl 3-(trifluoromethyl)pyridine-4-carboxylate

Foreword: Navigating the Landscape of a Novel Compound

In the realm of drug discovery and agrochemical development, the introduction of novel molecular scaffolds is a constant pursuit. Methyl 3-(trifluoromethyl)pyridine-4-carboxylate, a compound with significant potential, currently resides in a space of limited publicly available experimental data. This guide, therefore, is structured not as a mere repository of established facts, but as a forward-looking technical manual for the research scientist. It is designed to provide a comprehensive understanding of its predicted properties, grounded in the analysis of closely related analogues, and to offer a robust, field-proven framework for its synthesis and definitive characterization. This document serves as both a knowledge base and a practical roadmap for unlocking the full potential of this promising molecule.

Molecular Identity and Structural Elucidation

This compound is a heterocyclic aromatic compound with the molecular formula C₈H₆F₃NO₂ and a molecular weight of approximately 205.14 g/mol .[1][2] The presence of a trifluoromethyl group at the 3-position and a methyl carboxylate group at the 4-position of the pyridine ring dictates its electronic and steric properties, which are crucial for its reactivity and biological activity.

Table 1: Core Molecular Identifiers

| Identifier | Value | Source |

| Molecular Formula | C₈H₆F₃NO₂ | [1][2] |

| Molecular Weight | 205.14 g/mol | [1][2] |

| CAS Number | Not explicitly assigned; positional isomer is 175204-82-7 | [3] |

Predicted Physicochemical Properties: An Analog-Based Assessment

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Basis for Prediction and Rationale |

| Melting Point (°C) | Low-melting solid or liquid | The corresponding carboxylic acid, 4-(trifluoromethyl)pyridine-3-carboxylic acid, has a melting point of 146-148 °C.[4][5] Esterification typically lowers the melting point due to reduced hydrogen bonding capacity. |

| Boiling Point (°C) | ~100 °C at 15 torr | The positional isomer, Methyl 4-(trifluoromethyl)pyridine-3-carboxylate, has a boiling point of 100 °C at 15 torr.[3] This serves as a reasonable starting point for vacuum distillation purification. |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH, Acetone). Sparingly soluble in non-polar solvents (e.g., hexanes). Limited solubility in water. | The presence of the ester and trifluoromethyl groups suggests good solubility in moderately polar to polar aprotic solvents. The pyridine nitrogen offers some potential for aqueous solubility, but the overall hydrophobic character of the molecule is expected to limit this. |

| pKa of Pyridine Nitrogen | ~1.5 - 2.5 | The trifluoromethyl group is a strong electron-withdrawing group, which significantly reduces the basicity of the pyridine nitrogen. For comparison, the pKa of pyridine is 5.25. The electron-withdrawing effect of the ester group further contributes to this decrease. |

A Practical Guide to Synthesis and Purification

The synthesis of this compound can be approached through established methodologies in pyridine chemistry. A plausible and robust synthetic route is outlined below, drawing inspiration from the synthesis of analogous compounds such as Methyl 3-fluoropyridine-4-carboxylate.[6]

Proposed Synthetic Pathway

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol

PART 1: Synthesis of 3-(Trifluoromethyl)pyridine-4-carboxylic acid

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C in a dry ice/acetone bath.

-

Deprotonation: Slowly add n-butyllithium (n-BuLi) or a solution of lithium diisopropylamide (LDA) to the cooled THF.

-

Directed Metalation: Add 3-(trifluoromethyl)pyridine dropwise to the reaction mixture, maintaining the temperature at -78 °C. Stir for 1-2 hours to ensure complete formation of the lithiated intermediate. The trifluoromethyl group directs the metalation to the C4 position.

-

Carboxylation: Quench the reaction by bubbling dry carbon dioxide gas through the solution or by adding crushed dry ice. Allow the mixture to slowly warm to room temperature.

-

Workup: Acidify the reaction mixture with aqueous HCl (1M) to a pH of ~3-4. Extract the product with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude carboxylic acid.

PART 2: Esterification to this compound

-

Activation: To the crude 3-(trifluoromethyl)pyridine-4-carboxylic acid, add an excess of thionyl chloride and a catalytic amount of dimethylformamide (DMF). Heat the mixture to reflux for 1-2 hours to form the acid chloride.

-

Ester Formation: Carefully remove the excess thionyl chloride under reduced pressure. To the resulting acid chloride, add anhydrous methanol at 0 °C. Stir the reaction mixture and allow it to warm to room temperature.

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Comprehensive Analytical Characterization

To ensure the identity and purity of the synthesized this compound, a suite of analytical techniques should be employed.

Spectroscopic Analysis: The Molecular Fingerprint

Table 3: Predicted NMR and MS Data

| Technique | Predicted Observations | Rationale |

| ¹H NMR (CDCl₃) | - Singlet for the methyl ester protons (~3.9-4.1 ppm).- Three aromatic protons with characteristic pyridine splitting patterns. The proton at C5 will likely be a doublet, the proton at C6 a doublet, and the proton at C2 a singlet or a narrow triplet depending on coupling to the CF₃ group. | The chemical shifts are influenced by the electron-withdrawing effects of the trifluoromethyl and ester groups. |

| ¹³C NMR (CDCl₃) | - Methyl ester carbon (~53 ppm).- Carbonyl carbon (~165 ppm).- Aromatic carbons, with the carbon attached to the CF₃ group appearing as a quartet due to C-F coupling.- The CF₃ carbon itself will also be a quartet. | The electron-withdrawing nature of the substituents will shift the aromatic carbons downfield. |

| ¹⁹F NMR (CDCl₃) | - A singlet for the CF₃ group around -60 to -65 ppm (relative to CFCl₃). | The chemical shift is characteristic of a trifluoromethyl group attached to an aromatic ring.[7] |

| Mass Spectrometry (EI) | - Molecular ion peak (M⁺) at m/z 205.- Fragmentation pattern showing loss of the methoxy group (-OCH₃, m/z 174) and the entire ester group (-CO₂CH₃, m/z 146). | The fragmentation pattern will be indicative of the ester functionality. |

Chromatographic Purity Assessment

Caption: Analytical workflow for purity and identity confirmation.

High-Performance Liquid Chromatography (HPLC):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA).

-

Detection: UV detection at 254 nm and 280 nm.

-

Expected Outcome: A single major peak indicating high purity.

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Column: A non-polar capillary column (e.g., DB-5).

-

Injection: Split/splitless injector.

-

Detection: Electron ionization (EI) mass spectrometry.

-

Expected Outcome: A single chromatographic peak with a mass spectrum corresponding to the expected molecular weight and fragmentation pattern.

Safety and Handling: A Precautionary Approach

While a specific safety data sheet (SDS) for this compound is not available, the hazard profile can be inferred from related compounds, such as 4-(trifluoromethyl)pyridine-3-carboxylic acid.[8]

Table 4: Hazard Identification and Precautionary Statements

| Hazard Class | GHS Classification | Precautionary Measures |

| Skin Irritation | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection.[8] |

| Eye Irritation | H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8] |

| Respiratory Irritation | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8] |

Handling Recommendations:

-

Work in a well-ventilated fume hood.

-

Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

-

Avoid inhalation, ingestion, and skin contact.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion: A Foundation for Future Research

This compound stands as a molecule of considerable interest for further investigation in medicinal and materials chemistry. This guide provides a comprehensive framework for its synthesis, purification, and thorough characterization. By following the outlined protocols and analytical methods, researchers can confidently produce and validate this compound, paving the way for the exploration of its biological activities and material properties. The combination of predictive analysis based on known analogues and a robust experimental plan provides a solid and trustworthy foundation for advancing the science surrounding this novel chemical entity.

References

- 1. METHYL 4-(TRIFLUOROMETHYL)PYRIDINE-3-CARBOXYLATE | CAS 175204-82-7 [matrix-fine-chemicals.com]

- 2. scbt.com [scbt.com]

- 3. 18706-22-4 Cas No. | 8 | Matrix Scientific [matrix.staging.1int.co.uk]

- 4. chemimpex.com [chemimpex.com]

- 5. 4-(三氟甲基)吡啶-3-甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. mdpi.com [mdpi.com]

- 7. rsc.org [rsc.org]

- 8. bg.cpachem.com [bg.cpachem.com]

An In-depth Technical Guide to Methyl 4-(trifluoromethyl)pyridine-3-carboxylate

A Note on Isomer Identification: Initial searches for "Methyl 3-(trifluoromethyl)pyridine-4-carboxylate" did not yield a conclusive CAS number or substantial technical data, suggesting it is a less common or poorly documented isomer. This guide will focus on the well-characterized and commercially available isomer, Methyl 4-(trifluoromethyl)pyridine-3-carboxylate , which is frequently utilized in chemical synthesis and drug discovery.

Core Compound Identification and Structure

Methyl 4-(trifluoromethyl)pyridine-3-carboxylate is a fluorinated pyridine derivative that serves as a key building block in the synthesis of complex organic molecules. The presence of both a trifluoromethyl group and a methyl ester on the pyridine ring imparts unique electronic properties and reactivity, making it a valuable intermediate for researchers in medicinal chemistry and materials science.

The fundamental properties of this compound are summarized below:

| Identifier | Value | Reference |

| CAS Number | 175204-82-7 | [1][2][3][4] |

| Molecular Formula | C₈H₆F₃NO₂ | [1][2][3][4] |

| Molecular Weight | 205.14 g/mol | [1][2][3] |

| IUPAC Name | Methyl 4-(trifluoromethyl)pyridine-3-carboxylate | [1][4] |

| Synonyms | Methyl 4-(trifluoromethyl)nicotinate | [1][4] |

Chemical Structure:

Caption: Chemical structure of Methyl 4-(trifluoromethyl)pyridine-3-carboxylate.

Physicochemical and Spectroscopic Data

While comprehensive public data for the methyl ester is limited, key properties can be inferred from data on the parent carboxylic acid and related compounds.

| Property | Value | Reference |

| Boiling Point | 100 °C at 15 torr | [1] |

| Melting Point (of parent acid) | 146-148 °C | [5] |

| Appearance | Colorless Liquid | |

| Purity (typical) | ≥ 98% (HPLC) | [5] |

Spectroscopic data for related trifluoromethyl pyridine compounds provide an indication of the expected spectral characteristics:

| Spectroscopy | Expected Features |

| ¹H NMR | Signals corresponding to the pyridine ring protons and the methyl ester protons. |

| ¹³C NMR | Resonances for the pyridine ring carbons, the trifluoromethyl carbon (as a quartet), and the ester carbonyl and methyl carbons. |

| ¹⁹F NMR | A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. |

| Mass Spectrometry | A molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns. |

| Infrared (IR) | Characteristic absorption bands for C=O (ester), C-F (trifluoromethyl), and aromatic C-H and C=N stretching vibrations. |

Synthesis and Experimental Protocols

Methyl 4-(trifluoromethyl)pyridine-3-carboxylate is typically synthesized from its corresponding carboxylic acid, 4-(trifluoromethyl)nicotinic acid. The synthesis of this acid is well-documented in patent literature.

Synthesis of 4-(Trifluoromethyl)nicotinic Acid

A common synthetic route involves the acylation of vinyl ethyl ether with trifluoroacetyl chloride, followed by cyclization with 3-aminoacrylonitrile and subsequent hydrolysis.[6][7]

Experimental Protocol:

Step 1: Preparation of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one [6]

-

In a closed 1000 mL four-necked reaction flask, add 72.1 g of vinyl ethyl ether, 87.0 g of pyridine, and 500 mL of toluene.

-

Stir the mixture uniformly and maintain the temperature at 0-5 °C.

-

Slowly add 145.8 g of trifluoroacetyl chloride dropwise over 1 hour.

-

After the addition is complete, continue stirring for 3 hours.

-

Quench the reaction by adding 300 mL of ice water.

-

Wash the organic phase twice with brine.

-

Evaporate the toluene under reduced pressure to obtain 4-ethoxy-1,1,1-trifluoro-3-buten-2-one as a light yellow liquid (Yield: 86.7%).[6]

Step 2: Preparation of 4-(trifluoromethyl)nicotinonitrile [6]

-

In a 1000 mL closed four-necked reaction flask, add 168.1 g of 4-ethoxy-1,1,1-trifluoro-3-en-2-one, 68.1 g of 3-aminoacrylonitrile, and 300 mL of water.

-

Stir the mixture and heat to reflux for 3 hours.

-

Add 44 g of aqueous sodium hydroxide solution dropwise and continue to reflux for 5 hours.

-

Filter the resulting white solid, recrystallize, and dry to obtain 4-(trifluoromethyl)nicotinonitrile (Yield: 51.6%).[6]

Step 3: Hydrolysis to 4-(trifluoromethyl)nicotinic acid [6]

-

In a 1000 mL closed four-necked reaction flask, add 50 g of sodium hydroxide and 500 mL of water.

-

After stirring to dissolve, add 172.1 g of 4-(trifluoromethyl)nicotinonitrile.

-

Heat the mixture to 100 °C with stirring until the solid dissolves, forming a light yellow clear solution.

-

Stop stirring and adjust the pH to less than 1 with hydrochloric acid.

-

Cool the solution and filter to collect the white solid product, 4-(trifluoromethyl)nicotinic acid (Yield: 84.7%).[6]

Caption: Synthetic pathway for 4-(trifluoromethyl)nicotinic acid.

Esterification to Methyl 4-(trifluoromethyl)pyridine-3-carboxylate

The conversion of the carboxylic acid to its methyl ester can be achieved through standard esterification methods. A general and efficient protocol utilizes phosphorus oxychloride (POCl₃).

General Experimental Protocol for Esterification: [8]

-

Dissolve the carboxylic acid (1 mmol) in methanol (5 mL) and cool the solution in an ice bath.

-

Add POCl₃ (1.2 mmol) dropwise to the cooled solution.

-

Stir the resulting solution at room temperature for 2 hours.

-

Pour the reaction mixture over crushed ice.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with a saturated solution of sodium bicarbonate.

-

Dry the organic layer over magnesium sulfate (MgSO₄) and concentrate under reduced pressure to obtain the methyl ester.

Caption: Esterification of 4-(trifluoromethyl)nicotinic acid.

Applications in Drug Development and Agrochemicals

Trifluoromethylpyridine derivatives are crucial scaffolds in the development of new pharmaceuticals and agrochemicals due to the unique properties conferred by the trifluoromethyl group, such as increased metabolic stability and enhanced binding affinity.[9][10]

-

Agrochemicals: 4-(Trifluoromethyl)nicotinic acid is a known intermediate in the synthesis of the insecticide flonicamid .[6] Flonicamid is a selective insecticide that acts on the chordotonal organs of insects, disrupting their feeding behavior. The 4-trifluoromethylpyridine moiety is a key structural feature of this commercial agrochemical.[9][11]

-

Pharmaceuticals: While specific drug candidates containing the exact Methyl 4-(trifluoromethyl)pyridine-3-carboxylate structure are not prominently reported in the public domain, the broader class of trifluoromethylpyridines is extensively used in drug discovery.[9] These compounds are investigated for a range of therapeutic areas, including as kinase inhibitors for oncology and as agents targeting neurological and cardiovascular conditions.[5][10] The trifluoromethyl group can play a critical role in modulating the pharmacokinetic and pharmacodynamic properties of a drug molecule.

Logical Relationships in Synthesis and Application

The synthesis and application of Methyl 4-(trifluoromethyl)pyridine-3-carboxylate are interconnected, with the synthetic route being driven by the demand for this and related compounds as building blocks for bioactive molecules.

Caption: Relationship between synthesis and application.

References

- 1. 18706-22-4 Cas No. | 8 | Matrix Scientific [matrix.staging.1int.co.uk]

- 2. rsc.org [rsc.org]

- 3. scbt.com [scbt.com]

- 4. METHYL 4-(TRIFLUOROMETHYL)PYRIDINE-3-CARBOXYLATE | CAS 175204-82-7 [matrix-fine-chemicals.com]

- 5. chemimpex.com [chemimpex.com]

- 6. CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]

- 7. CN101851193A - A kind of preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

Spectral data (NMR, IR, MS) for Methyl 3-(trifluoromethyl)pyridine-4-carboxylate

Technical Guide: Spectral Analysis of Methyl 3-(trifluoromethyl)pyridine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a structured overview of the spectral data for this compound. Due to the limited availability of consolidated experimental data in publicly accessible databases, this document outlines the expected spectral characteristics based on the analysis of similar compounds and provides standardized protocols for data acquisition.

Core Compound Structure

IUPAC Name: this compound Molecular Formula: C₈H₆F₃NO₂ Molecular Weight: 205.14 g/mol CAS Number: 136455-38-8

Spectroscopic Data Summary

Table 1: Nuclear Magnetic Resonance (NMR) Data

| Nucleus | Solvent | Expected Chemical Shift (δ) ppm | Expected Multiplicity | Expected Coupling Constants (J) Hz |

| ¹H | CDCl₃ | ~8.9 (H-2), ~8.8 (H-6), ~7.8 (H-5), ~4.0 (CH₃) | s, d, d, s | J(H-5, H-6) ≈ 5 |

| ¹³C | CDCl₃ | ~164 (C=O), ~155 (C-2), ~152 (C-6), ~140 (C-4), ~130 (q, C-3), ~123 (q, CF₃), ~122 (C-5), ~53 (OCH₃) | -, -, -, -, q, q, -, - | ¹J(C-F) ≈ 275, ²J(C-C-F) ≈ 35 |

| ¹⁹F | CDCl₃ | ~ -63 | s | - |

Table 2: Infrared (IR) Spectroscopy Data

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (Ester) | ~1730 | Strong |

| C-F (Trifluoromethyl) | ~1300 - 1100 | Strong, multiple bands |

| C-O (Ester) | ~1250 | Strong |

| Aromatic C=C | ~1600, ~1470 | Medium |

| Aromatic C-H | ~3100 - 3000 | Medium |

Table 3: Mass Spectrometry (MS) Data

| Ionization Mode | Fragment | Expected m/z |

| EI | [M]⁺ | 205 |

| EI | [M - OCH₃]⁺ | 174 |

| EI | [M - COOCH₃]⁺ | 146 |

| EI | [C₅H₃N(CF₃)]⁺ | 146 |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

¹H NMR: Acquire the spectrum with a spectral width of 0-10 ppm. Use a 30-degree pulse angle and a relaxation delay of 1 second. Process the data with a line broadening of 0.3 Hz.

-

¹³C NMR: Acquire the spectrum with a spectral width of 0-200 ppm. Use a proton-decoupled sequence. A relaxation delay of 2 seconds and a sufficient number of scans are required to achieve an adequate signal-to-noise ratio.

-

¹⁹F NMR: Acquire the spectrum with a spectral width of -50 to -70 ppm. Use a proton-decoupled sequence.

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry potassium bromide and pressing it into a thin disk. Alternatively, for an oil, a thin film can be cast on a salt plate (NaCl or KBr). For a solution, use a suitable solvent (e.g., chloroform) and a liquid cell.

-

Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Perform a background scan of the empty sample holder or pure solvent, which is then subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer with Electron Ionization (EI) capability, such as a GC-MS system.

-

Sample Introduction: If using a GC-MS, dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) and inject it into the gas chromatograph. The GC column will separate the compound before it enters the mass spectrometer.

-

Data Acquisition: Acquire the mass spectrum in the range of m/z 40-400. The standard EI energy is 70 eV.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the structural characterization of this compound using the described spectroscopic techniques.

Caption: Workflow for the structural characterization of an organic compound.

An In-depth Technical Guide to the Reactivity and Stability of Methyl 3-(trifluoromethyl)pyridine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-(trifluoromethyl)pyridine-4-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and agrochemical research. The strategic incorporation of a trifluoromethyl group onto the pyridine core imparts unique electronic properties that profoundly influence the molecule's reactivity, stability, and biological activity. This technical guide provides a comprehensive overview of the chemical behavior of this compound, drawing upon established principles of organic chemistry and data from closely related analogues. This document aims to serve as a foundational resource for professionals engaged in the synthesis, handling, and application of this and similar fluorinated pyridine derivatives.

Chemical Properties and Stability

The presence of both a trifluoromethyl group and a methyl ester on the pyridine ring governs the overall physicochemical properties of this compound.

The Influence of the Trifluoromethyl Group

The trifluoromethyl (-CF3) group is a potent electron-withdrawing substituent due to the high electronegativity of fluorine atoms. This has several key consequences for the stability of the molecule:

-

Enhanced Metabolic Stability: The C-F bonds are exceptionally strong, making the trifluoromethyl group highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 (CYP) enzymes.[1] This property is a cornerstone of its utility in drug design, as it can significantly prolong the in vivo half-life of a parent molecule.[2][3]

-

Increased Thermal Stability: The inherent strength of the C-F bonds contributes to the overall thermal robustness of trifluoromethylated aromatic compounds.[4]

-

High Lipophilicity: The trifluoromethyl group significantly increases the lipophilicity of the molecule, which can enhance its ability to cross biological membranes.[2]

Stability of the Ester Functional Group

The methyl carboxylate group is susceptible to hydrolysis, particularly under basic or acidic conditions, to yield the corresponding carboxylic acid, 3-(trifluoromethyl)pyridine-4-carboxylic acid. The rate of hydrolysis is influenced by pH, temperature, and the presence of enzymatic catalysts (e.g., esterases).

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value/Characteristic | Rationale/Reference |

| Molecular Formula | C8H6F3NO2 | - |

| Molecular Weight | 205.14 g/mol | - |

| pKa (conjugate acid) | < 2.5 | The electron-withdrawing trifluoromethyl group significantly reduces the basicity of the pyridine nitrogen compared to pyridine (pKa ≈ 5.2). The pKa of the isomeric 4-(trifluoromethyl)nicotinic acid is predicted to be 2.50.[5] |

| LogP | High | The trifluoromethyl group is a strong contributor to lipophilicity.[2] |

| Thermal Stability | High | Attributed to the high strength of C-F bonds in the trifluoromethyl group.[4] |

| Metabolic Stability | High | The trifluoromethyl group is resistant to oxidative metabolism.[1] |

Reactivity Profile

The reactivity of this compound is dictated by the interplay of the electron-deficient pyridine ring, the trifluoromethyl group, and the methyl ester functionality.

Reactivity of the Pyridine Ring

The pyridine nitrogen and the strongly electron-withdrawing trifluoromethyl group render the aromatic ring electron-deficient. This has two major implications:

-

Deactivation towards Electrophilic Aromatic Substitution: The pyridine ring is significantly deactivated towards attack by electrophiles. Reactions such as nitration, halogenation, or Friedel-Crafts alkylation are expected to be very difficult and require harsh reaction conditions.

-

Activation towards Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the ring makes it susceptible to nucleophilic attack, particularly if a suitable leaving group is present on the ring. While the parent molecule does not have an obvious leaving group, this property is crucial for the reactivity of related halo-substituted trifluoromethylpyridines. The general principle of SNAr on pyridine rings is well-established.[6][7][8]

Reactivity of the Ester Group

The methyl ester can undergo a variety of transformations common to this functional group:

-

Hydrolysis: As previously mentioned, hydrolysis to the carboxylic acid can be achieved under acidic or basic conditions.

-

Transesterification: Reaction with other alcohols in the presence of an acid or base catalyst can yield different esters.

-

Amidation: Reaction with amines can form the corresponding amide, 3-(trifluoromethyl)pyridine-4-carboxamide. This reaction may require activation of the ester or harsh conditions.

-

Reduction: The ester can be reduced to the corresponding primary alcohol, (3-(trifluoromethyl)pyridin-4-yl)methanol, using strong reducing agents like lithium aluminum hydride.

Reactivity involving the Trifluoromethyl Group

The trifluoromethyl group is generally unreactive under most synthetic conditions. However, under very harsh acidic conditions (e.g., fuming sulfuric acid), it can undergo hydrolysis to a carboxylic acid group, though this is not a common transformation.

Experimental Protocols

While a specific, detailed synthesis for this compound is not prominently described in peer-reviewed literature, a plausible synthetic route can be inferred from related preparations. The following represents a hypothetical, yet chemically sound, protocol based on the synthesis of analogous compounds.[6][7]

Hypothetical Synthesis of this compound

This proposed synthesis starts from a commercially available precursor and introduces the trifluoromethyl group via a copper-mediated reaction.

Reaction Scheme:

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 4. researchgate.net [researchgate.net]

- 5. 4-(Trifluoromethyl)nicotinic acid | 158063-66-2 [chemicalbook.com]

- 6. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution [mdpi.com]

Literature review on trifluoromethylpyridine derivatives in medicinal chemistry

An In-depth Guide to Trifluoromethylpyridine Derivatives in Medicinal Chemistry

Introduction: The Strategic Role of the Trifluoromethylpyridine Scaffold

In modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of medicinal chemistry, employed to enhance a compound's pharmacological profile. The trifluoromethyl (-CF3) group, in particular, offers a unique combination of properties that chemists leverage to optimize drug candidates. When appended to a pyridine ring, a ubiquitous nitrogen-containing heterocycle found in numerous bioactive molecules, the resulting trifluoromethylpyridine (TFMP) moiety serves as a powerful pharmacophore.

The advantages conferred by the -CF3 group are multifaceted. Its strong electron-withdrawing nature can significantly alter the acidity or basicity of nearby functional groups, influencing binding interactions with biological targets.[1] Furthermore, the -CF3 group increases lipophilicity, which can improve membrane permeability and, consequently, oral bioavailability.[1] Crucially, the carbon-fluorine bond is exceptionally strong, rendering the -CF3 group highly resistant to metabolic degradation, thereby increasing the half-life of a drug.[2] These attributes—enhanced metabolic stability, binding affinity, and favorable pharmacokinetic properties—make TFMP derivatives highly attractive scaffolds for developing novel therapeutics across a range of diseases, from cancer to infectious diseases.[2][3]

Synthesis of Trifluoromethylpyridine Core Structures

The successful application of TFMP derivatives in drug discovery relies on robust and scalable synthetic routes to access key intermediates. The two most prevalent industrial methods for preparing the TFMP core are chlorine/fluorine exchange reactions and the construction of the pyridine ring from trifluoromethyl-containing building blocks.[3][4]

-

Chlorine/Fluorine Exchange: This classic approach typically starts with a picoline (methylpyridine) derivative. The methyl group is first exhaustively chlorinated to a trichloromethyl (-CCl3) group, often followed by chlorination of the pyridine ring itself. The crucial step involves a halogen exchange (HALEX) reaction, where the -CCl3 group is converted to a -CF3 group using a fluorinating agent like hydrogen fluoride (HF) or antimony trifluoride (SbF3).[4] This method is effective for large-scale production of key intermediates such as 2,3-dichloro-5-(trifluoromethyl)pyridine.[4][5]

-

Cyclocondensation with -CF3 Building Blocks: An alternative strategy involves constructing the pyridine ring from acyclic precursors that already contain the trifluoromethyl group.[2] Common building blocks include trifluoro-substituted ketones, esters, and enones. These precursors undergo cyclocondensation reactions with ammonia or other nitrogen sources to form the pyridine heterocycle. This "bottom-up" approach offers great flexibility in controlling the substitution pattern on the final TFMP ring.[3]

Below is a generalized workflow illustrating these synthetic strategies.

Caption: General synthetic workflows for trifluoromethylpyridine (TFMP) derivatives.

Trifluoromethylpyridine Derivatives as Kinase Inhibitors

A major area where TFMP derivatives have demonstrated significant therapeutic potential is in the development of protein kinase inhibitors for oncology. The unique properties of the TFMP scaffold enable high-potency and selective interactions within the ATP-binding pocket of various kinases.

PI3K/mTOR Pathway Inhibitors

The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[6][7] Its frequent dysregulation in human cancers makes it a prime target for therapeutic intervention.[8]

Bimiralisib (PQR309): A Case Study Bimiralisib (PQR309) is a potent, orally bioavailable, brain-penetrant dual inhibitor that targets all four class I PI3K isoforms (α, β, γ, δ) and mTOR (in both mTORC1 and mTORC2 complexes).[9] The core structure of bimiralisib features a 4-(trifluoromethyl)pyridin-2-amine moiety, which is crucial for its potent activity. This compound has shown significant preclinical antitumor activity in various cancer models, particularly lymphomas, and has advanced into clinical trials.[10][11]

The diagram below illustrates the PI3K/AKT/mTOR signaling pathway and the dual inhibition points of a bimiralisib-like compound.

Caption: The PI3K/AKT/mTOR signaling pathway and points of dual inhibition.

Table 1: Preclinical Activity of Bimiralisib (PQR309) This table summarizes the inhibitory potency of bimiralisib against PI3K/mTOR kinases and its anti-proliferative effect on various lymphoma cell lines.

| Target | Assay Type | Potency (IC50 / Ki, nM) | Cell Line (Lymphoma) | Proliferation (IC50, nM) |

| PI3Kα | Biochemical (Ki) | 33 | GCB-DLBCL | 120 - 450 |

| PI3Kβ | Biochemical (Ki) | 162 | ABC-DLBCL | 140 - 240 |

| PI3Kδ | Biochemical (Ki) | 37 | Mantle Cell | 110 - 320 |

| PI3Kγ | Biochemical (Ki) | 90 | Follicular | 110 - 180 |

| mTOR | Biochemical (Ki) | 17 | Burkitt | 120 - 180 |

| pAKTSer473 Inhibition | Cellular (IC50) | 50 - 200 | T-cell | 110 - 220 |

| Data compiled from preclinical studies. Absolute values may vary between experiments.[9][10] |

Epidermal Growth Factor Receptor (EGFR) Inhibitors

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation and survival.[12] Its aberrant activation through mutation or overexpression is a key driver in several cancers, including non-small cell lung cancer (NSCLC).[12] Consequently, EGFR is a well-established target for anticancer drugs. Several series of TFMP and related trifluoromethylpyrimidine derivatives have been designed and synthesized as potent EGFR inhibitors.[12]

Table 2: In Vitro Activity of Representative Trifluoromethyl-Containing EGFR Inhibitors This table shows the enzymatic and cellular inhibitory activities of novel synthesized derivatives containing a trifluoromethyl group.

| Compound ID | EGFR Kinase IC50 (µM) | A549 (Lung) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | PC-3 (Prostate) IC50 (µM) |

| 9u [12] | 0.091 | 0.35 | 3.24 | 5.12 |

| 9t [12] | 0.11 | 0.46 | 4.13 | 6.25 |

| 9o [12] | 0.15 | 0.58 | 5.81 | 7.33 |

| Gefitinib | 0.021 | 0.48 | >10 | >10 |

| Compound 9u is (E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide. Data is for representative compounds from the cited study.[12] |

Key Experimental Methodologies

Reproducibility and accuracy are paramount in medicinal chemistry research. The following sections provide detailed, representative protocols for the synthesis and evaluation of trifluoromethylpyridine derivatives.

Protocol 1: Synthesis of a Key Intermediate - 2,3-dichloro-5-(trifluoromethyl)pyridine

This protocol is a representative example of a multi-step synthesis involving chlorination and fluorination, adapted from published procedures.[5][13]

Objective: To synthesize the versatile intermediate 2,3-dichloro-5-(trifluoromethyl)pyridine from 2-chloro-5-(chloromethyl)pyridine.

Materials:

-

2-chloro-5-(chloromethyl)pyridine

-

Chlorine gas (Cl2)

-

Antimony trichloride (SbCl3)

-

Anhydrous Hydrogen Fluoride (HF)

-

Sodium bicarbonate (NaHCO3)

-

Dichloromethane (CH2Cl2)

-

Anhydrous sodium sulfate (Na2SO4)

-

Reaction vessel with heating mantle, stirrer, and gas inlet/outlet

-

Fluorination reactor (autoclave)

-

Distillation apparatus

Procedure:

-

Side-Chain Chlorination: a. Charge the reaction vessel with 2-chloro-5-(chloromethyl)pyridine. b. Heat the vessel to 150-170°C under stirring. c. Introduce chlorine gas into the reaction mixture. The reaction is often initiated by UV light. d. Monitor the reaction progress by Gas Chromatography (GC) until the starting material is consumed, yielding crude 2-chloro-5-(trichloromethyl)pyridine.

-

Ring Chlorination: a. Transfer the crude 2-chloro-5-(trichloromethyl)pyridine to a clean, dry vessel suitable for chlorination. b. Add a catalytic amount of antimony trichloride (approx. 5 mol%). c. Heat the mixture to 150-170°C and introduce chlorine gas. d. Continue the reaction for 12-18 hours, monitoring by GC until the desired 2,3-dichloro-5-(trichloromethyl)pyridine is the major product.[5]

-

Fluorination: a. Carefully transfer the crude 2,3-dichloro-5-(trichloromethyl)pyridine to a suitable autoclave. b. Add anhydrous hydrogen fluoride (HF) (typically 4-5 equivalents). c. Seal the autoclave and heat to 170-175°C for 10-12 hours, allowing pressure to build.[5] d. Cool the reactor to room temperature and vent the excess HF gas through a caustic scrubber.

-

Work-up and Purification: a. Dissolve the crude reaction mixture in dichloromethane. b. Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize residual acid, followed by washing with water. c. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. d. Purify the resulting crude product by fractional distillation to obtain pure 2,3-dichloro-5-(trifluoromethyl)pyridine.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol describes a general method to determine the IC50 of a TFMP inhibitor against a target kinase using a luminescence-based assay that measures ADP production.[14][15][16]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase (e.g., EGFR, PI3K).

Materials:

-

Recombinant human kinase (e.g., EGFR)

-

Peptide substrate for the kinase

-

Test compound (TFMP derivative) dissolved in DMSO

-

Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT)

-

ATP solution

-

ADP-Glo™ Reagent and Kinase Detection Reagent

-

White, opaque 384-well assay plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Typically, an 11-point, 3-fold serial dilution is made starting from 100 µM. Further dilute these in Kinase Assay Buffer.

-

Assay Plate Setup: a. Add 1 µL of the diluted test compound or control (e.g., 5% DMSO for vehicle control) to the wells of a 384-well plate. b. Prepare a master mix containing the kinase in Kinase Assay Buffer. Add 2 µL of the enzyme solution to each well. c. Prepare a second master mix containing the peptide substrate and ATP in Kinase Assay Buffer.

-

Kinase Reaction: a. Initiate the reaction by adding 2 µL of the substrate/ATP mix to each well. The final reaction volume is 5 µL. b. Incubate the plate at room temperature for 60 minutes.

-

ADP Detection: a. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate at room temperature for 40 minutes. c. Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP and provides luciferase/luciferin to produce a luminescent signal. d. Incubate at room temperature for 30-60 minutes.

-

Data Acquisition and Analysis: a. Measure the luminescence of each well using a plate reader. b. Subtract the background signal (from "no enzyme" control wells). c. Plot the percent inhibition (relative to the vehicle control) against the logarithm of the compound concentration. d. Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software.

Caption: A stepwise workflow for a typical ADP-Glo kinase inhibition assay.

Protocol 3: Cell Proliferation Assay (MTT Assay)

This protocol measures the effect of a TFMP inhibitor on the viability and proliferation of cancer cell lines.[15]

Objective: To assess the cytotoxic/cytostatic effect of a test compound on cancer cells and determine its IC50 value.

Materials:

-

Cancer cell line (e.g., A549)

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

Test compound (TFMP derivative) dissolved in DMSO

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well clear tissue culture plates

-

Microplate reader for absorbance measurement (570 nm)

Procedure:

-

Cell Seeding: a. Harvest and count cells using a hemocytometer. b. Seed the cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium. c. Incubate the plate overnight at 37°C in a humidified, 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: a. Prepare serial dilutions of the test compound in complete medium. The final DMSO concentration should be ≤0.5%. b. Remove the medium from the cells and add 100 µL of medium containing the various concentrations of the compound. Include vehicle control (DMSO only) wells. c. Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Incubation: a. Add 20 µL of MTT solution to each well. b. Incubate the plate for another 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

-

Solubilization and Measurement: a. Carefully remove the medium from the wells. b. Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. c. Gently shake the plate for 10-15 minutes on an orbital shaker. d. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: a. Subtract the absorbance of blank wells (medium only) from all experimental wells. b. Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability). c. Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion and Future Perspectives

Trifluoromethylpyridine derivatives have firmly established their place as a privileged scaffold in medicinal chemistry. Their unique physicochemical properties, imparted by the strategic combination of a pyridine ring and a trifluoromethyl group, provide a powerful platform for developing potent and selective modulators of a wide range of biological targets, most notably protein kinases. The clinical progression of compounds like bimiralisib underscores the therapeutic potential of this chemical class.

Future research will likely focus on expanding the therapeutic applications of TFMP derivatives beyond oncology into areas such as neurodegenerative diseases and antiviral therapies. Furthermore, the development of novel, more efficient synthetic methodologies, including late-stage trifluoromethylation, will continue to be a priority, enabling the rapid generation of diverse chemical libraries and accelerating the discovery of next-generation therapeutics.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. alfa-chemical.com [alfa-chemical.com]

- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 7. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 9. mdpi.com [mdpi.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. PQR309 Is a Novel Dual PI3K/mTOR Inhibitor with Preclinical Antitumor Activity in Lymphomas as a Single Agent and in Combination Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CN106008330A - Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine - Google Patents [patents.google.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. promega.com [promega.com]

The Synthetic Chemist's Guide to Methyl 3-(trifluoromethyl)pyridine-4-carboxylate: A Key Building Block for Modern Chemistry

Executive Summary

The trifluoromethylpyridine (TFMP) scaffold is a privileged structural motif in modern drug discovery and agrochemical development, prized for its ability to enhance metabolic stability, binding affinity, and bioavailability. This guide provides a comprehensive technical overview of Methyl 3-(trifluoromethyl)pyridine-4-carboxylate, a valuable, yet nuanced, building block within this chemical class. Direct commercial availability of this specific ester is limited; therefore, this document focuses on the practical acquisition and utilization of its immediate precursor, 3-(Trifluoromethyl)pyridine-4-carboxylic acid. We present a detailed analysis of the precursor's commercial landscape, a robust protocol for its efficient esterification, and an exploration of the scaffold's application in the synthesis of bioactive molecules. This guide is intended for researchers, medicinal chemists, and process development scientists seeking to incorporate this versatile intermediate into their research and development pipelines.

The Strategic Importance of the Trifluoromethylpyridine Moiety

The introduction of a trifluoromethyl (-CF3) group onto a pyridine ring profoundly alters the molecule's physicochemical properties. The high electronegativity of fluorine atoms can modulate the pKa of the pyridine nitrogen, influence lipophilicity, and block sites of metabolism, making TFMP derivatives highly sought after in rational drug design.[1] Several commercialized agrochemicals, such as the insecticide Flonicamid, and numerous pharmaceutical candidates in clinical trials feature the TFMP core, underscoring its significance.[1][2] Specifically, the 3,4-disubstitution pattern of the title compound offers a unique vector for functionalization, enabling the exploration of novel chemical space.

Physicochemical Profile: this compound

While not a standard catalog item, the properties of the target ester are critical for its synthesis and application.

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | Methyl 3-(trifluoromethyl)isonicotinate |

| CAS Number | 131748-03-3 |

| Molecular Formula | C₈H₆F₃NO₂ |

| Molecular Weight | 205.14 g/mol |

| Appearance | (Predicted) Off-white solid or colorless oil |

| Structure |

Commercial Availability: A Focus on the Carboxylic Acid Precursor

| Supplier | Product Name | CAS Number | Purity | Notes |

| Apollo Scientific | 3-(Trifluoromethyl)isonicotinic acid | 590371-38-3 | 99% | Available in various quantities.[3] |

| Sigma-Aldrich | 3-(Trifluoromethyl)pyridine-4-carboxylic acid | 590371-38-3 | Varies | Listed under multiple suppliers. |

| SynQuest Laboratories | 3-(Trifluoromethyl)pyridine-4-carboxylic acid | 590371-38-3 | N/A | Catalog number 4H21-3-W0.[4] |

| Acmec | 3-(Trifluoromethyl)pyridine-4-carboxylic acid | 590371-38-3 | N/A | Available in bulk quantities.[5] |

This strategic insight dictates that the most reliable path to the target ester is through in-house synthesis from its readily available acid precursor.

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 3. 590371-38-3 Cas No. | 3-(Trifluoromethyl)isonicotinic acid | Apollo [store.apolloscientific.co.uk]

- 4. CAS 590371-38-3 | 4H21-3-W0 | MDL MFCD08234940 | 3-(Trifluoromethyl)pyridine-4-carboxylic acid | SynQuest Laboratories [synquestlabs.com]

- 5. Acmec 3-(Trifluoromethyl)pyridine-4-carboxylic acid 25g, CasNo.590371-38-3 Shanghai Acmec Biochemical Technology Co., Ltd. China (Mainland) [acmec.lookchem.com]

Navigating the Synthesis Landscape: A Technical Safety and Handling Guide for Methyl 3-(trifluoromethyl)pyridine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Methyl 3-(trifluoromethyl)pyridine-4-carboxylate, a key building block in the synthesis of novel pharmaceuticals and agrochemicals, requires careful handling due to its potential hazards. This in-depth technical guide provides a comprehensive overview of its safety data and handling precautions, drawing from information on closely related structural analogs. Researchers and laboratory personnel must exercise caution and adhere to the safety protocols outlined herein to ensure a safe working environment.

Section 1: Chemical Identification and Properties

| Property | Data (for Methyl 4-(trifluoromethyl)pyridine-3-carboxylate) |

| CAS Number | 175204-82-7[1][2][3] |

| Molecular Formula | C₈H₆F₃NO₂[1][2][3] |

| Molecular Weight | 205.136 g/mol [1] |

| Boiling Point | 100°C at 15 torr[2] |

| Property | Data (for 4-(Trifluoromethyl)pyridine-3-carboxylic acid) |

| CAS Number | 158063-66-2[4][5] |

| Molecular Formula | C₇H₄F₃NO₂[5] |

| Molecular Weight | 191.11 g/mol [5] |

| Melting Point | 146 - 148 °C[5] |

| Appearance | Light brown to brown solid[5] |

Section 2: Hazard Identification and Classification

Based on the available data for analogous compounds, this compound is anticipated to be classified as a hazardous substance. The primary hazards are expected to be:

| Hazard Classification | GHS Hazard Statement |

| Skin Irritation (Category 2) | H315: Causes skin irritation[4] |

| Serious Eye Irritation (Category 2A) | H319: Causes serious eye irritation[4] |

| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation[4] |

Signal Word: Warning

Hazard Pictogram:

Section 3: Handling and Storage Precautions

Safe handling and storage are paramount to minimizing exposure risks. The following precautions should be strictly followed:

| Precautionary Statement Code | Description |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[4] |

| P264 | Wash skin thoroughly after handling. |

| P271 | Use only outdoors or in a well-ventilated area. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[4] |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] |

| P312 | Call a POISON CENTER/doctor if you feel unwell. |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up.[4] |

| P501 | Dispose of contents/container in accordance with local/regional/national/international regulations.[4] |

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances. Keep containers tightly closed when not in use.

Section 4: Emergency and First Aid Procedures

In the event of exposure, immediate action is critical.

| Exposure Route | First Aid Measures |

| Inhalation | Remove the individual to fresh air and keep them in a position comfortable for breathing. If respiratory symptoms persist, seek medical attention.[4] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical advice. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |

Section 5: Experimental Workflow for Safe Handling

The following diagram illustrates a generalized workflow for safely handling this compound in a research setting.

Caption: Generalized workflow for the safe handling of hazardous chemical compounds.

Section 6: Personal Protective Equipment (PPE)

The selection and use of appropriate PPE are crucial to prevent exposure.

Caption: Essential personal protective equipment for handling this compound.

Disclaimer: The information provided in this guide is based on data from structurally similar compounds and should be used as a reference for safe handling practices. It is imperative to consult a specific and verified Safety Data Sheet (SDS) for this compound as it becomes available and to always perform a thorough risk assessment before commencing any experimental work. This guide does not replace the need for professional judgment and adherence to all applicable safety regulations and institutional protocols.

References

The Trifluoromethylpyridine Scaffold: A Comprehensive Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (-CF3) group into the pyridine ring has emerged as a powerful strategy in modern medicinal chemistry, giving rise to a class of compounds with significant and diverse biological activities. The unique physicochemical properties conferred by the trifluoromethyl moiety—including increased lipophilicity, metabolic stability, and enhanced binding affinity to biological targets—have made trifluoromethylpyridine (TFMP) derivatives invaluable in the development of novel therapeutics. This technical guide provides an in-depth exploration of the biological activities of TFMP compounds, focusing on their anticancer, antimicrobial, and enzyme-inhibiting properties. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows.

Anticancer Activity of Trifluoromethylpyridine Compounds

Trifluoromethylpyridine derivatives have demonstrated significant potential as anticancer agents by targeting critical pathways involved in cancer cell proliferation and survival. Several TFMP-containing molecules have been investigated for their ability to inhibit key enzymes in oncogenic signaling pathways.

Quantitative Anticancer Activity Data

The anticancer efficacy of various trifluoromethylpyridine and related trifluoromethyl-containing heterocyclic derivatives has been quantified through in vitro cell-based assays. The half-maximal inhibitory concentration (IC50) is a key metric used to assess the potency of these compounds against different cancer cell lines.

| Compound/Derivative Class | Target/Pathway | Cancer Cell Line | IC50 (µM) | Reference |

| 2-Amino-4-(trifluoromethyl)pyrimidine derivative (11g) | WRN Helicase | HCT116 (MSI-H) | 1.52 | |

| 2-Amino-4-(trifluoromethyl)pyrimidine derivative (11g) | WRN Helicase | LNCaP | 1.72 | |

| 2-Amino-4-(trifluoromethyl)pyrimidine derivative (11g) | WRN Helicase | SW620 (MSS) | 4.24 | |

| 2-Amino-4-(trifluoromethyl)pyrimidine derivative (11g) | WRN Helicase | PC3 | 2.78 | |

| 7-Chloro-3-phenyl-5-(trifluoromethyl)thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) | Not Specified | C32 (Amelanotic Melanoma) | 24.4 | |

| 7-Chloro-3-phenyl-5-(trifluoromethyl)thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) | Not Specified | A375 (Melanotic Melanoma) | 25.4 | |

| Trifluoromethyl-substituted pyrimidine derivative (17v) | EGFR | H1975 | 2.27 | |

| 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives | Not Specified | A375, C32, DU145, MCF-7/WT | Various | |

| Azole compounds with trifluorophenyl ring (a1) | Not Specified | MCF-7 | 5.84 | |

| Azole compounds with trifluorophenyl ring (a1) | Not Specified | MDA-MB-231 | 5.01 | |

| Azole compounds with trifluorophenyl ring (a1) | Not Specified | HCT-116 | 5.57 | |

| 4-(trifluoromethyl)isoxazole derivative (TTI-4) | Not Specified | MCF-7 | 2.63 | |

| s-triazine Schiff base derivative (4b) | Not Specified | MCF-7 | 3.29 | |

| s-triazine Schiff base derivative (4b) | Not Specified | HCT-116 | 3.64 |

Targeted Signaling Pathways

The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers. Trifluoromethylpyridine derivatives have been developed as potent inhibitors of this pathway. Bimiralisib (PQR309) , a brain-penetrant, orally bioavailable pan-class I PI3K/mTOR inhibitor, features a 4-(trifluoromethyl)pyridin-2-amine core. Clinical studies have shown that bimiralisib has a manageable safety profile and demonstrates antitumor efficacy.

The RAF/MEK/ERK (MAPK) signaling cascade is another critical pathway that regulates cell proliferation and is frequently mutated in cancer. Naporafenib (LXH254) is an inhibitor of BRAF and CRAF kinases that contains a trifluoromethylpyridine moiety. It has shown antitumor activity in preclinical models of BRAF-mutated and RAS-driven cancers.

Werner (WRN) helicase has been identified as a promising target in cancers with microsatellite instability (MSI). MSI arises from deficient DNA mismatch repair. The inhibition of WRN has been shown to be synthetically lethal in MSI cancer cells. Certain 2-amino-4-(trifluoromethyl)pyrimidine derivatives have demonstrated significant inhibitory effects on MSI-H cancer cell lines, highlighting the potential of this chemical class in targeting this specific cancer subtype.

Materials:

-

Cancer cell lines (e.g., HCT116, LNCaP, SW620, PC3)

-

96-well plates

-

Complete cell culture medium

-

Trifluoromethylpyridine compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours. 2. Compound Treatment: Treat the cells with various concentrations of the trifluoromethylpyridine compounds and incubate for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration.

Antimicrobial Activity of Trifluoromethylpyridine Compounds

Trifluoromethylpyridine derivatives have also been investigated for their antimicrobial properties, demonstrating activity against a range of bacterial and fungal pathogens. The lipophilicity conferred by the trifluoromethyl group can facilitate better penetration of microbial cell membranes.

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference |

| Fluorinated pyridine nucleosides (4-7) | Staphylococcus aureus | 1.3 - 4.9 | |

| Fluorinated pyridine nucleosides (4-7) | Bacillus infantis | 1.3 - 4.9 | |

| Fluorinated pyridine nucleosides (4-7) | Escherichia coli | 1.3 - 4.9 | |

| Fluorinated pyridine nucleosides (4-7) | Stenotrophomonas maltophilia | 1.3 - 4.9 | |

| Fluoroaryl derivatives (8a,b) | Staphylococcus aureus | 1.8 - 5.5 | |

| Fluoroaryl derivatives (8a,b) | Bacillus infantis | 1.8 - 5.5 | |

| Fluoroaryl derivatives (8a,b) | Escherichia coli | 1.8 - 5.5 | |

| Fluoroaryl derivatives (8a,b) | Stenotrophomonas maltophilia | 1.8 - 5.5 | |

| N-(trifluoromethyl)phenyl substituted pyrazole derivative (25) | S. aureus (MRSA) | 0.78 | |

| N-(trifluoromethyl)phenyl substituted pyrazole derivative (25) | S. epidermidis | 1.56 | |

| N-(trifluoromethyl)phenyl substituted pyrazole derivative (25) | E. faecium | 0.78 | |

| Dichloro-substituted N-(trifluoromethyl)phenyl pyrazole (18) | S. aureus | 0.78 - 1.56 |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Trifluoromethylpyridine compound stock solution (in DMSO)

-

Spectrophotometer

-

Incubator

Procedure:

-

Compound Dilution: Prepare two-fold serial dilutions of the trifluoromethylpyridine compound in CAMHB in a 96-well plate.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

-

Inoculation: Inoculate each well with the bacterial suspension. Include positive (no compound) and negative (no inoculum) controls.

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Kinase Inhibition Assays

Given that many trifluoromethylpyridine compounds exert their anticancer effects through kinase inhibition, specific assays are employed to quantify their inhibitory potency against target kinases.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ATP remaining after a kinase reaction. A higher luminescence signal indicates greater inhibition of kinase activity.

A Technical Guide to the Introduction of a Trifluoromethyl Group into a Pyridine Ring

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (-CF3) group into a pyridine ring is a paramount transformation in medicinal chemistry and drug development. The unique properties conferred by the -CF3 group, such as increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics, can significantly improve the pharmacokinetic and pharmacodynamic profiles of bioactive molecules. This guide provides an in-depth overview of the core methodologies for the trifluoromethylation of pyridine rings, complete with experimental protocols, quantitative data, and mechanistic diagrams to aid researchers in selecting and implementing the most suitable strategy for their specific needs.

Core Methodologies for Pyridine Trifluoromethylation

The strategies for introducing a trifluoromethyl group into a pyridine ring can be broadly categorized into three main types: radical, electrophilic, and nucleophilic trifluoromethylation. Each approach offers distinct advantages in terms of regioselectivity, substrate scope, and functional group tolerance.

Radical Trifluoromethylation

Radical trifluoromethylation is a widely employed strategy that often utilizes radical precursors that can be activated by various means, including photoredox catalysis, thermal initiation, or the use of radical initiators.

Visible-light photoredox catalysis has emerged as a powerful and mild method for generating trifluoromethyl radicals from readily available sources.[1] This approach offers excellent functional group tolerance and can be applied to a broad range of pyridine derivatives.

Experimental Protocol: Photoredox Trifluoromethylation of Pyridines using Trifluoroacetic Anhydride and a Photocatalyst [2]

-

Materials:

-

Pyridine N-oxide (0.80 mmol, 1.0 equiv)

-

Ru(bpy)₃Cl₂·6H₂O (1.0 mol%)

-

Substituted pyridine (0.80 mmol)

-

Acetonitrile (MeCN) (2.0 mL)

-

Trifluoroacetic anhydride (TFAA) (0.88 mmol, 1.1 equiv)

-

-

Procedure:

-

To a 2-dram vial equipped with a stir bar, add pyridine N-oxide, Ru(bpy)₃Cl₂·6H₂O, and the pyridine substrate.

-

Dissolve the solids in MeCN to form a homogeneous solution.

-

Add trifluoroacetic anhydride to the solution.

-

Seal the vial with a screw-on cap fitted with a septum and insert a 25-gauge needle through the septum.

-

Irradiate the reaction mixture with a visible light source (e.g., a household light bulb) at room temperature for the specified time, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, quench the reaction and purify the product by column chromatography.

-

Quantitative Data: Photoredox Trifluoromethylation of (Hetero)arenes with Trifluoroacetic Anhydride [3]

| Substrate | Product | Yield (%) |

| 1-(tert-Butyl)-1H-pyrrole-2-carboxylate | 1-(tert-Butyl) 2-Methyl 5-(Trifluoromethyl)-1H-pyrrole-1,2-dicarboxylate | 63 |

| Electron-rich arenes and heterocycles | Corresponding trifluoromethylated products | Generally good to excellent yields |

Logical Relationship: General Workflow for Photoredox Trifluoromethylation

Caption: General workflow for a typical photoredox trifluoromethylation reaction.

Langlois' reagent (sodium trifluoromethanesulfinate, CF₃SO₂Na) is an inexpensive and stable solid that serves as an excellent source of trifluoromethyl radicals.[4][5] It can be used in conjunction with an oxidant to trifluoromethylate a variety of heterocycles, including pyridines.

Experimental Protocol: Trifluoromethylation of Heterocycles in Water using Langlois' Reagent [6]

-

Materials:

-

Heterocyclic substrate (0.1 mmol)

-

Langlois' reagent (NaSO₂CF₃) (3 equiv)

-

tert-Butyl hydroperoxide (TBHP) (5 equiv)

-

Aqueous solution of TPGS-750-M (2 wt %)

-

-

Procedure:

-

To a solution of the heterocyclic substrate in the aqueous TPGS-750-M medium, add Langlois' reagent.

-

Add tert-butyl hydroperoxide to the mixture.

-

Stir the reaction at room temperature, monitoring by TLC or GC-MS.

-

Upon completion, extract the product with an organic solvent and purify by column chromatography.

-

Quantitative Data: Trifluoromethylation of Heterocycles with Langlois' Reagent in Water [6]

| Substrate | Product | Yield (%) |

| Annulated pyridine | Trifluoromethylated annulated pyridine | Varies with conditions |

| Substituted indole | Trifluoromethylated substituted indole | Varies with conditions |

Electrophilic Trifluoromethylation

Electrophilic trifluoromethylating reagents deliver a "CF₃⁺" equivalent to a nucleophilic pyridine ring. Hypervalent iodine reagents, such as Togni's reagents, and sulfonium salts, like Umemoto's reagents, are prominent examples.

Togni's reagents are highly effective for the electrophilic trifluoromethylation of a wide range of nucleophiles, including pyridines.[7]

Experimental Protocol: Copper-Catalyzed Trifluoromethylation of Enamines with Togni's Reagent [7]

-

Materials:

-

Enamine substrate (1.0 equiv)

-

Togni's reagent I (1.2 equiv)

-

Copper(I) iodide (CuI) (10 mol %)

-

N,N-Dimethylformamide (DMF)

-

-

Procedure:

-

To a solution of the enamine in DMF, add Togni's reagent I and CuI.

-

Stir the reaction at room temperature for the specified time.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Purify the product by column chromatography.

-

Quantitative Data: Trifluoromethylation of Enamines with Togni's Reagent [7]

| Substrate | Product | Yield (%) |

| Enamine 5a | β-Trifluoromethylated enamine 6a | 23 |

Signaling Pathway: Proposed Mechanism for Copper-Catalyzed Trifluoromethylation with Togni's Reagent

Caption: Proposed radical pathway for the copper-catalyzed trifluoromethylation of enamines using Togni's reagent.

Umemoto's reagents are S-(trifluoromethyl)dibenzothiophenium salts that are powerful electrophilic trifluoromethylating agents.[8][9] They are known for their thermal stability and reactivity towards a variety of nucleophiles.[8]

Experimental Protocol: Trifluoromethylation of p-Hydroquinone with Umemoto's Reagent [9]

-

Materials:

-

p-Hydroquinone

-

Umemoto's reagent IV

-

DMF/pyridine solvent mixture

-

-

Procedure:

-

Dissolve p-hydroquinone in a mixture of DMF and pyridine.

-

Add Umemoto's reagent IV to the solution.

-

Heat the reaction mixture at 65 °C.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction, add water, and extract the product.

-

Purify the product by column chromatography.

-

Quantitative Data: Trifluoromethylation with Umemoto's Reagent IV [9]

| Substrate | Product | Yield (%) |

| p-Hydroquinone | 2-CF₃-1,4-hydroquinone | 78 |

| 4-tert-Butylaniline | Trifluoromethylated aniline | 91 |

| Caffeine | 8-Trifluoromethylcaffeine | 71 (photo-reaction) |

Nucleophilic Trifluoromethylation

Nucleophilic trifluoromethylation involves the reaction of an electrophilic pyridine derivative (e.g., a halopyridine or a pyridinium salt) with a nucleophilic "CF₃⁻" source. The Ruppert-Prakash reagent (TMSCF₃) is a commonly used nucleophilic trifluoromethylating agent.[10][11]

The Ruppert-Prakash reagent requires activation by a fluoride source to generate the trifluoromethide anion, which then attacks the electrophilic pyridine derivative.[11]

Experimental Protocol: Nucleophilic Trifluoromethylation of Acetophenone with Ruppert-Prakash Reagent [11]

-

Materials:

-

Acetophenone (1.0 mmol)

-

Ruppert-Prakash reagent (TMSCF₃) (1.5 mmol)

-

Tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 0.1 mmol)

-

Anhydrous Tetrahydrofuran (THF) (5 mL)

-

-

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve acetophenone in anhydrous THF.

-

Add the Ruppert-Prakash reagent.

-

Add the TBAF solution dropwise at room temperature.

-

Stir the reaction for 2 hours, monitoring by TLC.

-

Quench the reaction with aqueous HCl and extract the product.

-

Purify the product by column chromatography.

-

Quantitative Data: Trifluoromethylation of Carbonyls with Ruppert-Prakash Reagent [11]

| Substrate | Product | Yield (%) |

| Benzaldehyde | α-Trifluoromethylbenzyl alcohol | 95 |

| Acetophenone | 2,2,2-Trifluoro-1-phenylethanol | 92 |

Signaling Pathway: Mechanism of Ruppert-Prakash Reagent Activation and Reaction

References

- 1. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A scalable and operationally simple radical trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Photochemical Perfluoroalkylation with Pyridine N-Oxides: Mechanistic Insights and Performance on a Kilogram Scale - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Trifluoromethylation of Heterocycles in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. merckmillipore.com [merckmillipore.com]

- 11. benchchem.com [benchchem.com]

Starting materials for Methyl 3-(trifluoromethyl)pyridine-4-carboxylate synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthetic pathways for Methyl 3-(trifluoromethyl)pyridine-4-carboxylate, a key building block in the development of novel pharmaceuticals and agrochemicals. The following sections provide a comprehensive overview of the starting materials, experimental protocols, and quantitative data associated with the most viable synthetic routes.

Introduction

This compound, also known as methyl 3-(trifluoromethyl)isonicotinate, is a heterocyclic compound of significant interest due to the unique physicochemical properties imparted by the trifluoromethyl group. The presence of the -CF3 moiety can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This guide focuses on two primary, robust methods for the synthesis of this compound: a cyclocondensation approach and a strategy involving the construction from a trifluoromethyl-containing building block.

Synthetic Pathways